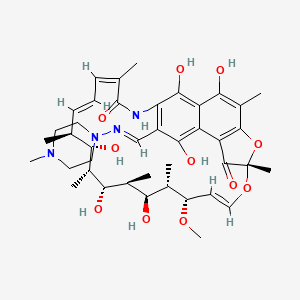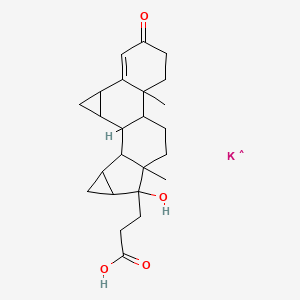
L-156602
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-156602 is a cyclic hexadepsipeptide compound isolated from the bacterium Streptomyces sp. MA6348. It is known for its role as a C5a receptor antagonist, which means it inhibits the activity of the C5a receptor, a component of the immune system involved in inflammation and immune responses .
Méthodes De Préparation
L-156602 is produced through fermentation of the Streptomyces sp. MA6348 strain. The compound is then isolated and purified using various chromatographic techniques. The total synthesis of this compound involves a 13-step process starting from three dipeptide fragments . The synthetic route includes the formation of amide bonds and the oxidation of these bonds to form hydroxamate groups, which are essential for the compound’s biological activity .
Analyse Des Réactions Chimiques
L-156602 undergoes several types of chemical reactions, primarily involving its cyclic hexadepsipeptide structure. The compound is known to participate in:
Oxidation: The amide bonds in this compound can be oxidized to form hydroxamate groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Complexation: This compound can form complexes with metal ions, which is significant for its biological activity.
Common reagents used in these reactions include oxidizing agents for the formation of hydroxamate groups and various solvents for chromatographic purification. The major products formed from these reactions are the hydroxamate derivatives of this compound .
Applications De Recherche Scientifique
L-156602 has several scientific research applications, particularly in the fields of immunology and inflammation. It is used to study the role of the C5a receptor in immune responses and inflammation. The compound has been shown to inhibit inflammation and the migration of monocytes and neutrophils to sites of inflammation in mouse models . Additionally, this compound is used in research on delayed-type hypersensitivity, where it suppresses the efferent phase of the immune response .
In the field of microbiology, this compound is studied for its antimicrobial properties. It has been shown to enhance the antimicrobial activity of other compounds, such as chloptosins, against drug-resistant bacteria .
Mécanisme D'action
L-156602 exerts its effects by binding to the C5a receptor and inhibiting its activity. The C5a receptor is a component of the complement system, which plays a crucial role in the immune response by promoting inflammation and recruiting immune cells to sites of infection or injury. By antagonizing the C5a receptor, this compound reduces inflammation and the migration of immune cells, thereby modulating the immune response .
Comparaison Avec Des Composés Similaires
Similar compounds include azinothricin, A83586, variapeptin, and citropeptin . These compounds share a similar cyclic structure and biological activity, particularly in their ability to inhibit components of the immune system. L-156602 is unique in its specific antagonism of the C5a receptor, which makes it particularly valuable for studying the role of this receptor in immune responses and inflammation .
Similar Compounds
- Azinothricin
- A83586
- Variapeptin
- Citropeptin
Propriétés
Numéro CAS |
125528-51-5 |
|---|---|
Formule moléculaire |
C38H64N8O13 |
Poids moléculaire |
840.5 |
Apparence |
White solid off white light tan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


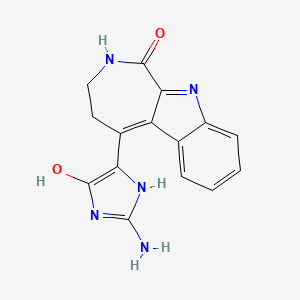
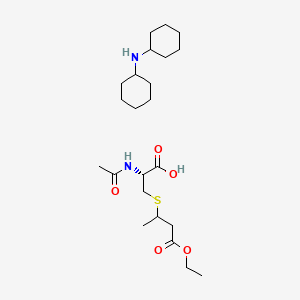
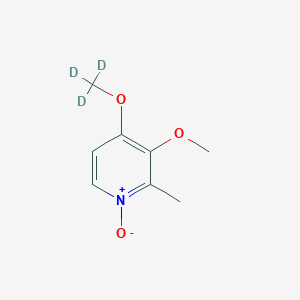
![disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate](/img/structure/B1140434.png)
![(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B1140437.png)

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)
